molecular formula C9H15NO4 B1444852 Methyl 3-(oxolan-2-ylformamido)propanoate CAS No. 1250404-71-7

Methyl 3-(oxolan-2-ylformamido)propanoate

Cat. No.: B1444852
CAS No.: 1250404-71-7
M. Wt: 201.22 g/mol
InChI Key: JOYCKISHGXJNEU-UHFFFAOYSA-N
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Description

Methyl 3-(oxolan-2-ylformamido)propanoate is an organic compound with the empirical formula C9H15NO4 and a molecular weight of 201.22 g/mol . This compound is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom, and a formamido group attached to a propanoate ester. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

IUPAC Name

methyl 3-(oxolane-2-carbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-13-8(11)4-5-10-9(12)7-3-2-6-14-7/h7H,2-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYCKISHGXJNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)C1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(oxolan-2-ylformamido)propanoate typically involves the reaction of oxolane-2-carboxylic acid with methylamine and subsequent esterification with methanol. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(oxolan-2-ylformamido)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(oxolan-2-ylformamido)propanoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(oxolan-2-ylformamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and formamido group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(oxolan-2-ylformamido)propanoate is unique due to its oxolane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 3-(oxolan-2-ylformamido)propanoate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its applications in scientific research.

Chemical Structure and Properties

This compound features an oxolane ring structure, which contributes to its unique chemical reactivity. The compound can be represented by the following molecular formula:

  • Chemical Formula : C₉H₁₅N₁O₄
  • Molecular Weight : 185.23 g/mol

The presence of both an amide and an ester functional group allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

These interactions suggest that this compound could play a role in therapeutic applications, particularly in drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies show that the compound has potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The compound may reduce inflammation through modulation of immune responses.
  • Cytotoxicity : Some studies suggest that it may exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against certain bacteria
Anti-inflammatoryReduced cytokine production
CytotoxicityInhibited growth of cancer cells

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

  • Study on Antimicrobial Activity :
    • A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at specific concentrations, suggesting its potential as a natural antimicrobial agent.
  • Anti-inflammatory Mechanism :
    • Research involving animal models demonstrated that administration of this compound resulted in decreased levels of inflammatory markers, supporting its role as an anti-inflammatory agent.
  • Cytotoxicity Testing :
    • In vitro testing on various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induced apoptosis, indicating its potential utility in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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